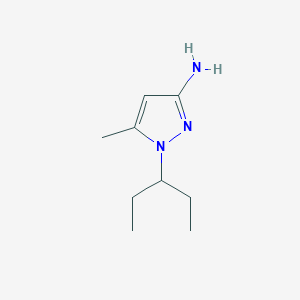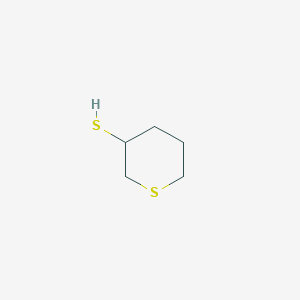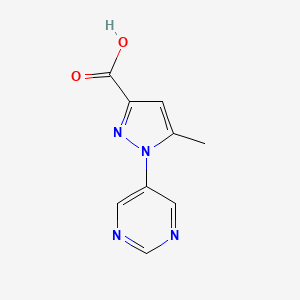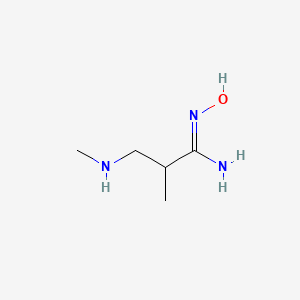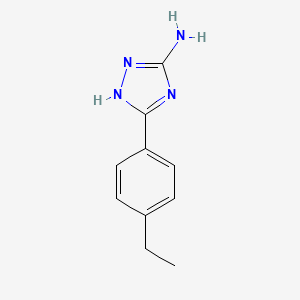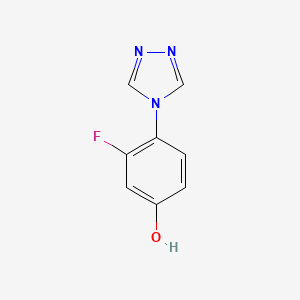![molecular formula C9H13N3O B13317643 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13317643.png)
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is notable for its unique structure, which combines a triazole ring with a cyclobutane ring and an aldehyde functional group
Preparation Methods
The synthesis of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring . The cyclobutane ring can be introduced through a subsequent cyclization reaction, and the aldehyde group can be added via oxidation of a primary alcohol precursor .
Chemical Reactions Analysis
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include copper catalysts for click reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted triazoles .
Scientific Research Applications
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde is primarily related to its ability to interact with biological targets through its triazole ring. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes and proteins . This inhibition can disrupt biological pathways, leading to the compound’s bioactivity. The aldehyde group can also react with nucleophiles in biological systems, further contributing to its mechanism of action .
Comparison with Similar Compounds
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde can be compared with other triazole derivatives, such as:
1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde: Similar structure but with a benzyl group instead of a methyl group, which can affect its bioactivity and chemical properties.
1-[(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde: Contains a phenyl group, which can enhance its ability to interact with biological targets through π-π stacking interactions.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-[(1-methyltriazol-4-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H13N3O/c1-12-6-8(10-11-12)5-9(7-13)3-2-4-9/h6-7H,2-5H2,1H3 |
InChI Key |
GOXJSXDKNNCBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CC2(CCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


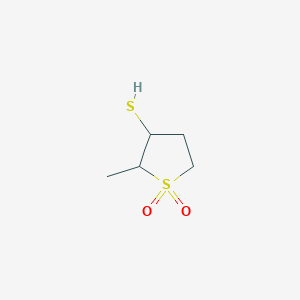
![2-[Amino(cyclopropyl)methyl]-6-bromo-4-fluorophenol](/img/structure/B13317580.png)
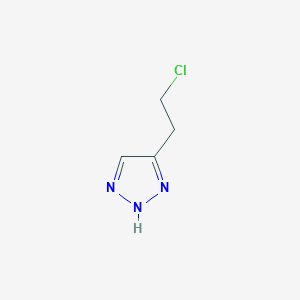
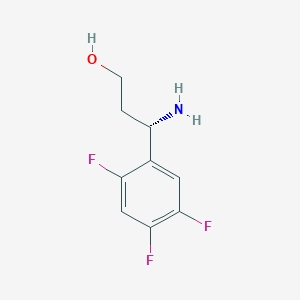
![3-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13317594.png)

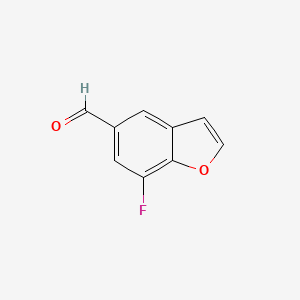
![5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13317616.png)
